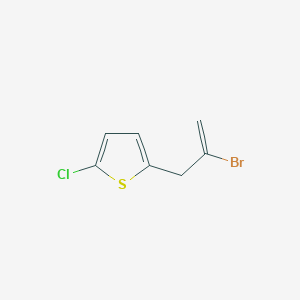

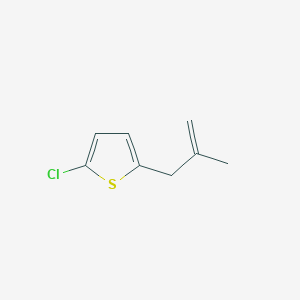

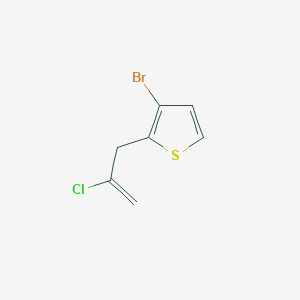

2-Bromo-3-(3-methyl-2-thienyl)-1-propene

Vue d'ensemble

Description

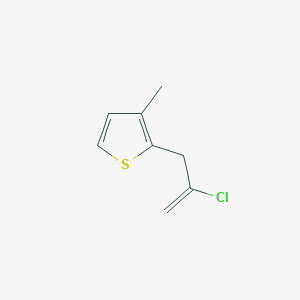

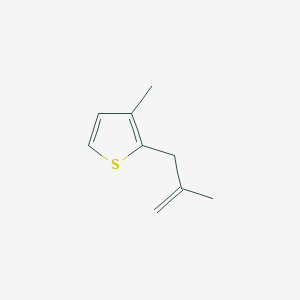

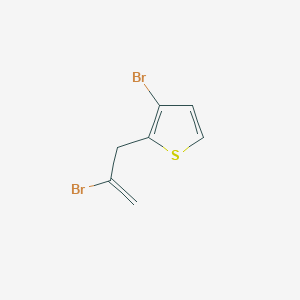

“2-Bromo-3-(3-methyl-2-thienyl)-1-propene” is a chemical compound. It is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The compound is related to 3-Methylthiophene .

Synthesis Analysis

The synthesis of 2-Bromo-3-(3-methyl-2-thienyl)-1-propene can be achieved through a process involving 3-Methylthiophene, hydrogen bromide water solution of 48 percent concentration, and aether . The reaction is carried out under whipping condition cooling to 22 below zero degrees, then heating-up to 15 degrees by gradient, and at every temperature spots add isometric aqueous hydrogen peroxide solution of 35 percent concentration .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-(3-methyl-2-thienyl)-1-propene” include a melting point of less than 25 °C, a boiling point of 173-176 °C (lit.), and a density of 1.572 g/mL at 25 °C (lit.) . It is soluble in Chloroform and Ethyl Acetate, but insoluble in water .Applications De Recherche Scientifique

Chemical Properties

“2-Bromo-3-(3-methyl-2-thienyl)-1-propene” is a clear colorless to light yellow liquid . It has a molecular formula of C5H5BrS and a molecular weight of 177.06 . It has a boiling point of 173-176 °C and a density of 1.572 g/mL at 25 °C . It is soluble in Chloroform and Ethyl Acetate but insoluble in water .

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of various viruses including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus .

Synthesis of Oral α7 Nicotinic Receptor Agonists

“2-Bromo-3-(3-methyl-2-thienyl)-1-propene” is also used in the synthesis of oral α7 nicotinic receptor agonists . These agonists are potential therapeutic agents for cognitive deficits in schizophrenia and Alzheimer’s disease.

Preparation of Poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene)

This compound was used in the preparation of poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene) . This polymer has potential applications in organic electronics due to its semiconducting properties.

Synthesis of 2-bromo-3- (bromomethyl)thiophene

“2-Bromo-3-(3-methyl-2-thienyl)-1-propene” was used in the preparation of 2-bromo-3- (bromomethyl)thiophene . This compound is a lachrymatory compound, meaning it can cause tears or stinging of the eyes.

Treatment of Inflammation and Pain

A novel 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid and a pharmaceutically acceptable salt thereof, which can be synthesized from “2-Bromo-3-(3-methyl-2-thienyl)-1-propene”, are useful for treating symptoms of inflammation and pain in mammals .

Safety and Hazards

Orientations Futures

The compound is used as a pharmaceutical intermediate . It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists . This suggests potential future directions in pharmaceutical research and development.

Mécanisme D'action

Target of Action

It is used as a pharmaceutical intermediate to prepare pyrazolo [3,4-d]pyrimidine derivatives . These derivatives are known to inhibit various viruses such as human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus .

Mode of Action

Its derivatives, particularly pyrazolo [3,4-d]pyrimidine derivatives, are known to inhibit viral replication . The compound may interact with its targets, leading to changes that prevent the virus from replicating and spreading.

Biochemical Pathways

Given its use in the synthesis of antiviral compounds, it may be involved in pathways related to viral replication and infection .

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body. Its insolubility in water may affect its distribution and excretion.

Result of Action

Its derivatives are known to inhibit viral replication , which could lead to a decrease in viral load and potentially alleviate symptoms of viral infections.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(3-methyl-2-thienyl)-1-propene. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability. Furthermore, its solubility in different solvents indicates that the compound’s action and efficacy may be influenced by the chemical environment.

Propriétés

IUPAC Name |

2-(2-bromoprop-2-enyl)-3-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-3-4-10-8(6)5-7(2)9/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWYLTOECROTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(3-methyl-2-thienyl)-1-propene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[4.4]nonan-6-amine](/img/structure/B3314304.png)

![2-(4-methoxybenzyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3314317.png)

![8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3314336.png)